(E)-2-Cyano-3-(5-(9,9-diethyl-7-(naphthalen-1-yl(phenyl)amino)-9H-fluoren-2-yl)thiophen-2-yl)acrylic acid

Catalog No.
S12773554
CAS No.
M.F
C41H32N2O2S
M. Wt
616.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-2-Cyano-3-(5-(9,9-diethyl-7-(naphthalen-1-yl(p...

Product Name

(E)-2-Cyano-3-(5-(9,9-diethyl-7-(naphthalen-1-yl(phenyl)amino)-9H-fluoren-2-yl)thiophen-2-yl)acrylic acid

IUPAC Name

(E)-2-cyano-3-[5-[9,9-diethyl-7-(N-naphthalen-1-ylanilino)fluoren-2-yl]thiophen-2-yl]prop-2-enoic acid

Molecular Formula

C41H32N2O2S

Molecular Weight

616.8 g/mol

InChI

InChI=1S/C41H32N2O2S/c1-3-41(4-2)36-24-28(39-22-19-32(46-39)23-29(26-42)40(44)45)17-20-34(36)35-21-18-31(25-37(35)41)43(30-13-6-5-7-14-30)38-16-10-12-27-11-8-9-15-33(27)38/h5-25H,3-4H2,1-2H3,(H,44,45)/b29-23+

InChI Key

OSKDEENVIKVJFO-BYNJWEBRSA-N

Canonical SMILES

CCC1(C2=C(C=CC(=C2)C3=CC=C(S3)C=C(C#N)C(=O)O)C4=C1C=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC7=CC=CC=C76)CC

Isomeric SMILES

CCC1(C2=C(C=CC(=C2)C3=CC=C(S3)/C=C(\C#N)/C(=O)O)C4=C1C=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC7=CC=CC=C76)CC

(E)-2-Cyano-3-(5-(9,9-diethyl-7-(naphthalen-1-yl(phenyl)amino)-9H-fluoren-2-yl)thiophen-2-yl)acrylic acid is a complex organic compound characterized by its unique structure, which includes a cyano group, an acrylic acid moiety, and a thiophene ring. The molecular formula for this compound is C₄₁H₃₂N₂O₂S, with a molar mass of 616.77 g/mol. This compound is notably part of the class of D-π-A (donor-π-acceptor) compounds, which are significant in various applications such as organic electronics and photonics due to their favorable electronic properties and light absorption characteristics .

The chemical reactivity of (E)-2-Cyano-3-(5-(9,9-diethyl-7-(naphthalen-1-yl(phenyl)amino)-9H-fluoren-2-yl)thiophen-2-yl)acrylic acid can be attributed to the presence of functional groups such as the cyano group and the acrylic acid moiety. These groups can participate in various reactions:

  • Nucleophilic Addition: The cyano group can undergo nucleophilic addition reactions with various nucleophiles.
  • Esterification: The carboxylic acid functionality can react with alcohols to form esters.
  • Michael Addition: The acrylic acid component can act as an electrophile in Michael addition reactions with suitable nucleophiles.

These reactions make it versatile for further chemical modifications and applications in synthetic organic chemistry .

The synthesis of (E)-2-Cyano-3-(5-(9,9-diethyl-7-(naphthalen-1-yl(phenyl)amino)-9H-fluoren-2-yl)thiophen-2-yl)acrylic acid typically involves multi-step organic synthesis techniques. Key steps may include:

  • Formation of the Thiophene Ring: Utilizing appropriate precursors to construct the thiophene structure.
  • Acrylate Formation: Reacting the thiophene derivative with an acrylonitrile compound.
  • Final Coupling: Combining the resulting structures through condensation or coupling reactions to yield the final product.

These methods highlight the complexity and precision required in synthesizing such intricate organic molecules .

(E)-2-Cyano-3-(5-(9,9-diethyl-7-(naphthalen-1-yl(phenyl)amino)-9H-fluoren-2-yl)thiophen-2-yl)acrylic acid has several promising applications:

  • Organic Photovoltaics: Its D-π-A structure makes it suitable for use in organic solar cells where efficient light absorption is crucial.
  • Fluorescent Probes: The compound's photophysical properties allow it to be used as a fluorescent probe in biological imaging.
  • Light Emitting Diodes: It can also be utilized in organic light-emitting diodes due to its ability to emit light upon excitation .

Studies involving interaction assessments typically focus on how (E)-2-Cyano-3-(5-(9,9-diethyl-7-(naphthalen-1-yl(phenyl)amino)-9H-fluoren-2-yl)thiophen-2-yl)acrylic acid interacts with various solvents and biological molecules. Solvent effects on fluorescence quenching and binding studies with biomolecules are common approaches to understanding its behavior in different environments .

Similar compounds that share structural or functional characteristics include:

  • (E)-2-Cyanoacrylic Acid Derivatives: These compounds often exhibit similar electronic properties but may lack the complex substituents that enhance solubility or stability.
  • Dyes Based on Fluorene Structures: Compounds like 9,9-dioctylfluorene derivatives share a fluorene backbone but may differ in substituent groups affecting their photophysical properties.
  • Thiophene-Based Conducting Polymers: These materials often have enhanced conductivity but may not possess the same light absorption characteristics as (E)-2-Cyano-3-(5-(9,9-diethyl...).

Comparison Table

Compound NameStructure TypeUnique Features
(E)-2-Cyanoacrylic Acid DerivativesD-ASimpler structure
9,9-Dioctylfluorene DerivativesFluoreneLacks cyano group
Thiophene-Based PolymersConducting PolymerHigher conductivity

The uniqueness of (E)-2-Cyano-3-(5-(9,9-diethyl... lies in its intricate structure that combines multiple functional groups conducive to advanced applications in materials science and photonics .

XLogP3

11.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

616.21844944 g/mol

Monoisotopic Mass

616.21844944 g/mol

Heavy Atom Count

46

Dates

Last modified: 08-09-2024

Explore Compound Types